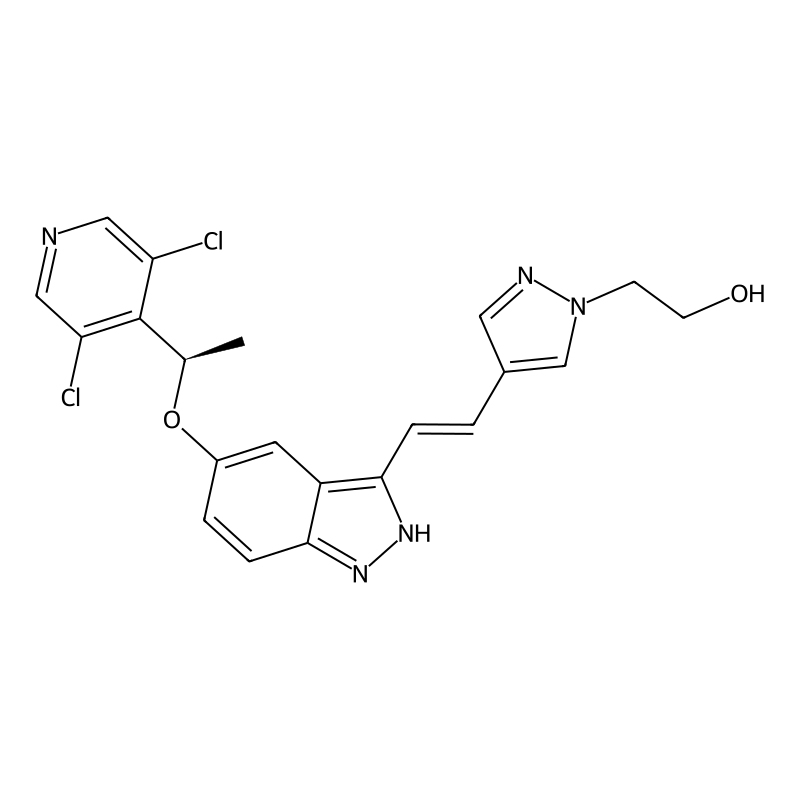

LY2874455

Content Navigation

LY2874455 is a potent pan-FGFR inhibitor overcoming weak FGFR4 coverage and gatekeeper mutations. Key advantages:

- Uniform sub-10 nM potency across FGFR1-4, vs. >40-fold drop for infigratinib/AZD4547 on FGFR4.

- Gatekeeper mutation (V550L/M) agnostic binding, active where covalent FGFR4 inhibitors fail.

- Ideal reference for resistant mutant screens, FRS2-amplified models, unbiased high-throughput assays.

Reliable supply: high purity, bulk quantities, rapid global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

LY2874455 (CAS 1254473-64-7) is a highly potent, orally bioavailable pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that demonstrates uniform single-digit nanomolar affinity across FGFR1, FGFR2, FGFR3, and FGFR4 [1]. Unlike earlier generation kinase inhibitors that exhibit significant drop-offs in FGFR4 activity, LY2874455 utilizes a unique U-shaped binding conformation that avoids the gatekeeper residue within the ATP-binding pocket[2]. This structural advantage makes it a critical procurement choice for laboratories and pharmaceutical developers requiring a reliable baseline compound for modeling true pan-FGFR suppression, overcoming acquired resistance driven by gatekeeper mutations, and establishing robust in vitro and in vivo pharmacokinetic profiles in FRS2-amplified or FGFR-driven malignancies [3].

Research Fit

References

- [1] Zhao, G., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics, 10(11), 2200-2210.

- [2] Wu, D., et al. (2016). Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455. PLoS ONE, 11(9), e0162491.

- [3] Hanes, R., et al. (2019). Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma. Cells, 8(2), 189.

Substituting LY2874455 with standard in-class FGFR inhibitors like infigratinib (BGJ398) or AZD4547 frequently compromises experimental integrity because these alternatives lack equipotent FGFR4 coverage, often requiring up to 40-fold higher concentrations to achieve similar target suppression, which introduces off-target toxicity [1]. Furthermore, substituting with FGFR4-selective covalent inhibitors such as fisogatinib (BLU-554) fails in acquired resistance models featuring gatekeeper mutations (e.g., V550L or V550M) due to severe steric clashes [2]. Because LY2874455 binds independently of the gatekeeper pocket via a specialized U-shaped conformation, it maintains sub-10 nM efficacy where conventional substitutes suffer complete loss of potency, making it non-interchangeable for mutation-based screening and comprehensive pan-FGFR workflows [3].

Substitution Risk

References

- [1] Wu, D., et al. (2016). Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455. PLoS ONE, 11(9), e0162491.

- [2] Hatlen, M. A., et al. (2019). Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. Cancer Discovery, 9(12), 1686-1695.

- [3] Zhao, Z., et al. (2022). Targeting Gatekeeper Mutations for Kinase Drug Discovery. Journal of Medicinal Chemistry, 65(22), 14980-15013.

Pan-FGFR Potency vs. Infigratinib

LY2874455 provides uniform, single-digit nanomolar inhibition across all four FGFR isoforms, whereas the common substitute BGJ398 shows a dramatic drop in potency against FGFR4, rendering BGJ398 unsuitable for true pan-FGFR suppression [1].

| Evidence Dimension | Biochemical Kinase Inhibition (IC50) for FGFR4 |

| Target Compound Data | 6.0 nM |

| Comparator Or Baseline | BGJ398 (Infigratinib): ~60 nM |

| Quantified Difference | 10-fold higher potency for FGFR4 compared to BGJ398. |

| Conditions | Cell-free biochemical filter-binding kinase assay |

Ensures simultaneous suppression of FGFR1-4 without requiring artificially high doses that trigger off-target effects in broad-spectrum screening.

NVP-BGJ398: 60 nM

FGFR4 Gatekeeper Mutations vs. Fisogatinib

In fisogatinib-resistant models harboring the FGFR4 V550L gatekeeper mutation, LY2874455 retains exceptional potency due to its gatekeeper-agnostic U-shaped binding mode, whereas fisogatinib loses target inhibition entirely [1].

| Evidence Dimension | Enzymatic Inhibition (IC50) of FGFR4 V550L Mutant |

| Target Compound Data | 0.4 nM |

| Comparator Or Baseline | Fisogatinib (BLU-554): Inactive / Loss of signal transduction inhibition |

| Quantified Difference | Complete retention of sub-nanomolar potency vs. resistance-induced failure. |

| Conditions | In vitro enzymatic activity assay and engineered Ba/F3 cell models |

Critical for procuring a baseline compound capable of validating and overcoming acquired resistance mechanisms in advanced oncology models.

FRS2-Amplified Cell Efficacy vs. BGJ398

In FRS2-amplified dedifferentiated liposarcoma (DDLPS) cell lines (NRH-LS1), LY2874455 demonstrates superior anti-proliferative and apoptotic activity compared to BGJ398, driven by its broader target coverage [1].

| Evidence Dimension | Cell Viability IC50 |

| Target Compound Data | 7 nM |

| Comparator Or Baseline | BGJ398 (Infigratinib): 47 nM |

| Quantified Difference | 6.7-fold higher cellular potency and 4x higher apoptosis induction at 100 nM. |

| Conditions | NRH-LS1 cell line, viability assessed after 120 hours of treatment |

Dictates material selection for high-fidelity cellular assays requiring robust apoptotic responses in FRS2-driven malignancies where narrow-spectrum inhibitors fail.

HCC Acquired Resistance Modeling

Due to its proven efficacy against the FGFR4 V550L and V550M mutations, LY2874455 is the optimal baseline compound for laboratories investigating resistance mechanisms to covalent FGFR4 inhibitors like fisogatinib. Its gatekeeper-agnostic binding ensures reliable target suppression in engineered mutant cell lines [1].

Pan-FGFR Broad-Spectrum Screening

In high-throughput screening or phenotypic assays where uniform suppression of FGFR1, FGFR2, FGFR3, and FGFR4 is mandatory, LY2874455 outperforms first-generation inhibitors (e.g., BGJ398) by preventing skewed results caused by weak FGFR4 affinity [2].

FRS2-Amplified Tumor Profiling

For preclinical modeling of dedifferentiated liposarcoma and gastric cancers exhibiting FRS2 amplification, LY2874455 provides a superior apoptotic baseline. Its enhanced cellular potency compared to narrower-spectrum alternatives makes it the preferred reference standard for evaluating new therapeutic combinations [3].

Application Fit Matrix

References

- [1] Hatlen, M. A., et al. (2019). Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. Cancer Discovery, 9(12), 1686-1695.

- [2] Wu, D., et al. (2016). Crystal Structure of the FGFR4/LY2874455 Complex Reveals Insights into the Pan-FGFR Selectivity of LY2874455. PLoS ONE, 11(9), e0162491.

- [3] Hanes, R., et al. (2019). Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma. Cells, 8(2), 189.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types